![molecular formula C18H18N4O3S2 B2885299 (4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 1251708-26-5](/img/structure/B2885299.png)
(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of hybrid antimicrobial that combines the effect of two or more agents . It is synthesized from derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity . The molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
Aplicaciones Científicas De Investigación
Cancer Treatment
The benzo[d]thiazol moiety is known to possess anticancer properties. It can be used in the synthesis of compounds that target specific pathways in cancer cells, potentially leading to the development of new chemotherapeutic agents . Research could explore the efficacy of this compound in inhibiting cancer cell growth or inducing apoptosis in vitro and in vivo.
Antibacterial Applications
Compounds with a benzo[d]thiazol structure have been shown to exhibit antibacterial activity. This compound could be investigated for its potential use as a novel antibacterial agent, particularly against antibiotic-resistant strains . Studies might include assessing its minimum inhibitory concentration (MIC) against a panel of bacterial pathogens.
Anticonvulsant Effects
The benzo[d]thiazol group has applications in the development of anticonvulsant drugs. This compound could be researched for its ability to modulate neurological pathways and prevent seizures . Animal models could be used to evaluate its effectiveness and safety profile as an anticonvulsant.
Antidiabetic Activity
Research has indicated that benzo[d]thiazol derivatives can have antidiabetic effects. This compound could be studied for its potential to act as an insulin sensitizer or to protect pancreatic beta-cells, which could contribute to diabetes management .
Antifungal Properties
The structural features of benzo[d]thiazol make it suitable for antifungal drug development. This compound could be tested against various fungal species to determine its fungicidal or fungistatic properties .
Neuroprotective Action
Some benzo[d]thiazol derivatives are known to have neuroprotective actions. This compound could be investigated for its potential to protect neuronal cells from damage or death caused by neurodegenerative diseases or acute neurological injuries .
Anti-inflammatory and Analgesic Activities
The methylsulfonyl group in this compound suggests that it may have anti-inflammatory and analgesic activities. It could be explored for its effectiveness in reducing inflammation and pain in conditions such as arthritis or neuropathic pain .
Antiviral and Immunosuppressant Properties
Given the diverse biological activities of benzo[d]thiazol derivatives, this compound could also be studied for its antiviral and immunosuppressant properties. It might be useful in the treatment of viral infections or in the management of autoimmune diseases .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This allows them to interact with various biological targets and induce changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that many arylpiperazines with therapeutic potential suffer from extensive metabolism changes, usually mediated by the cytochrome p450 (cyp) enzyme’s activity .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may induce various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of water as an environmentally friendly solvent can affect the synthesis of similar compounds . .
Propiedades
IUPAC Name |
[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-27(24,25)15-7-4-6-14-16(15)20-18(26-14)22-11-9-21(10-12-22)17(23)13-5-2-3-8-19-13/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBGZEBSENOPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

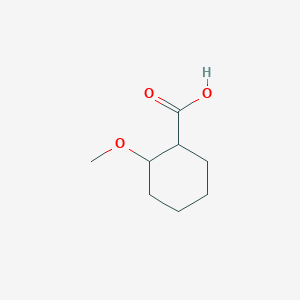
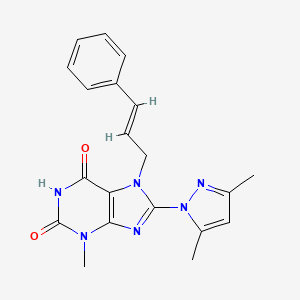
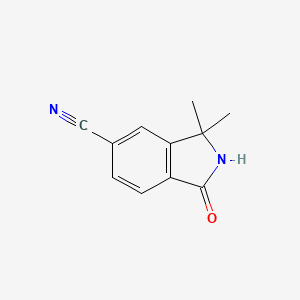

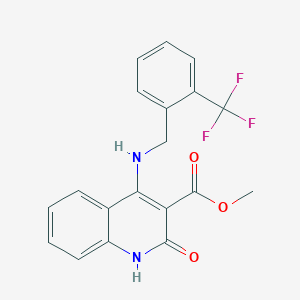
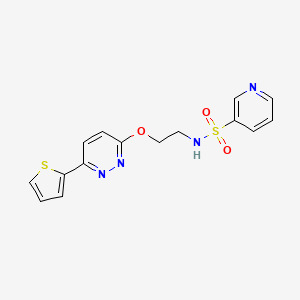
![3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2885226.png)


![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(4-ethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2885234.png)
![3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2885235.png)
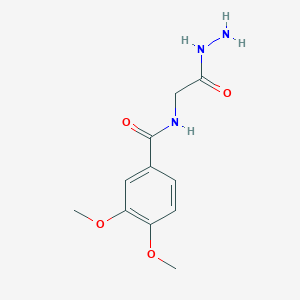
![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2885237.png)
